MAO-B Inhibition Selectivity Over MAO-A Relative to Closely Related Analogs
4-Bromo-8-chloro-7-methylquinoline exhibits potent and highly selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A. In an assay using recombinant human enzymes and kynuramine as a substrate, the compound demonstrated an IC50 of 0.900 nM against MAO-B, compared to 50 nM against MAO-A [1]. This 55.6-fold selectivity ratio is a key differentiator from analogs like 6,8-dibromo-1,2,3,4-tetrahydroquinoline (6,8-dibromoTHQ), which, while also active against cancer cells [2], has not been reported to possess this level of potent and selective MAO-B inhibition in the same assay context. This specific selectivity profile makes this compound uniquely valuable for research into Parkinson's disease and other neurological disorders where MAO-B inhibition is a validated therapeutic strategy.
| Evidence Dimension | MAO-B / MAO-A Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 0.900 nM; MAO-A IC50 = 50 nM; Selectivity Ratio = 55.6 |
| Comparator Or Baseline | Comparator (6,8-dibromoTHQ): MAO-A/B selectivity data not reported in the same assay context. |
| Quantified Difference | 55.6-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B, assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 minutes by fluorescence assay. |
Why This Matters
This high selectivity reduces the likelihood of MAO-A related off-target effects (e.g., tyramine-induced hypertensive crisis) in in vivo models, making it a superior tool compound for probing MAO-B biology compared to less selective alternatives.
- [1] BindingDB. BDBM50259595 (CHEMBL4097867) Affinity Data. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259595 View Source
- [2] Semantic Scholar. Biological activity and molecular docking studies of some new quinolines as potent anticancer agents. (Abstract mentions 6,8-dibromoTHQ antiproliferative activity). View Source
